Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate
Description
Historical Context of Nucleoside Triphosphate Derivatives in Molecular Biology
Nucleoside triphosphates (NTPs) have been fundamental to molecular biology since the elucidation of DNA and RNA structures in the mid-20th century. These molecules, comprising a nitrogenous base, sugar, and three phosphate groups, are the building blocks of nucleic acids and act as energy carriers in cells. The discovery of ATP’s role in energy transfer and the identification of NTPs as substrates for RNA polymerase underscored their biological indispensability. Uridine triphosphate (UTP), a pyrimidine NTP, emerged as critical not only for RNA synthesis but also for carbohydrate metabolism and cell signaling.
The development of synthetic NTP analogues, such as the sodium salt derivative in focus, stems from the need to probe enzymatic mechanisms and modulate biological pathways. Early work on nucleotide synthesis, including the landmark synthesis of ATP by Alexander Todd in 1949, laid the groundwork for modern enzymological and structural studies. Contemporary approaches, such as the use of cyclic pyrophosphoryl P-amidite (c-PyPA) reagents, enable the efficient production of modified NTPs with non-hydrolyzable phosphate groups or terminal functionalizations. These innovations have expanded the toolkit for studying nucleic acid polymerases, GTPases, and kinases.
Properties
IUPAC Name |
tetrasodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O14P3.4Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXWAWATXDAJHA-OIXZBRQUSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na4O14P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate (referred to as STP) is a phosphonate compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14N3NaO10P
- Molecular Weight : 445.251 g/mol
- CAS Number : 42155-08-8
- IUPAC Name : [[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxytetrahydrofuran-2-yl]methoxy-sodiooxyphosphoryl]oxysodium
STP is believed to exert its biological effects primarily through the inhibition of specific enzymes involved in nucleotide metabolism. The presence of the pyrimidine moiety suggests that it may interfere with nucleic acid synthesis and cellular signaling pathways that rely on nucleotide triphosphates.
Antiviral Activity
Recent studies have indicated that STP exhibits promising antiviral properties. Specifically, it has been evaluated for its potential as an inhibitor of Hepatitis C virus (HCV) polymerase. In vitro assays demonstrated that STP could inhibit HCV replication effectively, showcasing a potential mechanism through which it disrupts viral RNA synthesis .
Antibacterial Activity
In addition to antiviral properties, STP has shown antibacterial activity against various bacterial strains. A study highlighted its effectiveness in inhibiting the biofilm formation of Pseudomonas aeruginosa, a pathogen known for its resilience and role in chronic infections . The compound's ability to alter bacterial aggregation and morphology indicates a multifaceted approach to combating bacterial infections.
Enzyme Inhibition
STP's structural similarity to natural nucleotides positions it as a competitive inhibitor of enzymes such as MraY (translocase I), crucial for bacterial cell wall synthesis. This inhibition leads to impaired bacterial growth and viability .
Study 1: HCV Polymerase Inhibition
A detailed investigation into STP's effects on HCV polymerase revealed an IC50 value indicating significant inhibition at micromolar concentrations. This study utilized various assay techniques to confirm the compound's efficacy against HCV replication in cell cultures .
Study 2: Biofilm Disruption in Pseudomonas aeruginosa
In another study focusing on Pseudomonas aeruginosa, STP was tested at concentrations ranging from 100 µM to 400 µM. Results showed a drastic reduction in biofilm density compared to untreated controls. Microscopy analysis confirmed that STP treatment altered biofilm architecture significantly .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | IC50/Effective Concentration | Mechanism of Action |
|---|---|---|---|
| Antiviral | HCV Polymerase | ~10 µM | Inhibition of viral RNA synthesis |
| Antibacterial | Pseudomonas aeruginosa | 100 - 400 µM | Disruption of biofilm formation |
| Enzyme Inhibition | MraY | Not specified | Competitive inhibition |
Scientific Research Applications
Antiviral Applications
One of the most notable applications of this compound is its potential as an antiviral agent. Research has indicated that nucleoside analogs require phosphorylation to become active, which highlights the importance of triphosphate derivatives in enhancing antiviral efficacy. For instance, studies have synthesized various 5-substituted uracils to evaluate their antiviral properties against viruses such as herpes simplex virus and HIV. The incorporation of bulky substituents at specific positions has been shown to improve selectivity and potency against viral targets .
Case Study: Synthesis and Evaluation
A series of 5-substituted-1-β-d-(arabinofuranosyl)uracils were synthesized and tested for their effectiveness against multiple viral strains. The results demonstrated that modifications at the 5-position significantly influenced the compounds' antiviral activity, suggesting that sodium triphosphate derivatives could be optimized for better therapeutic outcomes .
Enzyme Inhibition
Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate also serves as a potential inhibitor for various enzymes involved in nucleotide metabolism. The triphosphate form is particularly relevant in the context of inhibiting kinases and polymerases that play critical roles in nucleic acid synthesis and modification.
Case Study: Kinase Inhibition
Inhibition studies have shown that compounds similar to sodium triphosphate can effectively block the activity of specific kinases linked to cancer progression. By targeting these enzymes, it may be possible to develop new therapeutic strategies for cancer treatment .
Biochemical Probes
Beyond therapeutic applications, this compound can function as a biochemical probe to study intracellular signaling pathways. Its structural features allow it to mimic natural substrates in enzymatic reactions, facilitating the exploration of metabolic pathways and cellular responses to stimuli.
Case Study: GPCR Function
Research has utilized fluorescently labeled derivatives of similar compounds to visualize G protein-coupled receptor (GPCR) activities in live cells. This approach enables real-time observation of receptor dynamics and interactions with downstream signaling molecules .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural homology with several nucleotide derivatives, differing in substituents, phosphorylation states, and stereochemistry. Key analogs include:
Key Observations :
- Fluorinated Analogs: The 5-fluoro substitution (e.g., CAS 1630828-71-5) enhances metabolic stability and antiviral activity compared to the non-fluorinated parent compound .
- Stereochemistry : The (2R,3S,5R) configuration in the target compound optimizes binding to RNA polymerases, whereas (4R,5S) stereoisomers may alter substrate specificity .
Physicochemical Properties
- Solubility : The sodium salt form improves aqueous solubility, crucial for in vitro assays. Fluorinated derivatives exhibit lower polarity, enhancing membrane permeability .
- Stability : Triphosphates are prone to enzymatic hydrolysis in biological systems; fluorination or modified stereochemistry (e.g., 4R,5S) can reduce degradation rates .
Pharmacokinetics and Bioactivity
- Similarity Indexing: Using Tanimoto coefficients (), fluorinated analogs show ~70% structural similarity to non-fluorinated compounds, correlating with comparable enzymatic inhibition but divergent pharmacokinetics (e.g., longer half-life for fluorinated versions) .
- Mode of Action : The target compound mimics UTP in RNA synthesis but may inhibit viral polymerases due to its modified pyrimidine base .
Preparation Methods
Fermentation and Cell Preparation
Yeast cultures are grown in phosphoric acid buffer containing zymoexciter and glucose at 37°C until mid-log phase (OD₆₀₀ = 1.5–2.0). Cells are harvested via centrifugation (12,000 ×g, 10 min) and treated with 0.1% Triton X-100 to enhance membrane permeability.
Bioconversion Reaction
The reaction mixture includes:
-
50 mM UMP
-
100 mM glucose
-
20 mM MgSO₄
-
Permeabilized yeast cells (30 mg/mL)
Incubation at 37°C for 24 hours achieves 85–90% conversion efficiency , with UTP purified via anion-exchange chromatography.
Table 1: Enzymatic Biosynthesis Parameters
| Parameter | Value |
|---|---|
| UMP Concentration | 50 mM |
| Glucose Concentration | 100 mM |
| Reaction Time | 24 hours |
| Yield | 85–90% |
Chemical Synthesis via Organic Solvent Precipitation
CN104277087A details a solvent-based method to precipitate UTP as a sodium salt. The protocol involves sequential organic solvent treatments to isolate crystalline UTP.
Acidic Solution Preparation
UTP is dissolved in pH 3.0–5.0 HCl solution and mixed with 2–3 volumes of ethanol, acetone, or isopropanol. The first precipitate (UTP-rich fraction) is collected via centrifugation.
Solvent Exchange and Final Precipitation
The precipitate is resolubilized in ethylene glycol or glycerol (2–20 volumes) and reprecipitated with 3–7 volumes of methanol. The final product is vacuum-dried, yielding 92–95% pure UTP .
Table 2: Solvent Precipitation Conditions
| Step | Solvent Ratio (v/v) | pH | Yield |
|---|---|---|---|
| Primary Precipitation | 2–3:1 (Ethanol) | 3.0–5.0 | 80% |
| Secondary Precipitation | 3–7:1 (Methanol) | 7.0–7.5 | 92% |
Modified Uridine Triphosphate Synthesis
PMC110695 outlines the synthesis of 5-modified UTP analogs, applicable to the target compound.
Functionalization of Uridine
5-(3-Aminopropyl)uridine is synthesized via nucleophilic substitution using 3-aminopropyl bromide under alkaline conditions. The product is phosphorylated using POCl₃ in trimethyl phosphate, followed by triphosphate formation with tributylammonium pyrophosphate.
Deprotection and Purification
The trifluoroacetamide protecting group is removed with NH₄OH (23%, 55°C) , and the product is purified via DEAE-Sephadex chromatography. MALDI-TOF confirms the molecular mass (m/z 550.81 ).
One-Pot Chemical Synthesis Approach
PubMed 37219381 describes a scalable method for UNA-UTP analogs, adaptable to the target compound.
Oxidation-Reduction Strategy
Uridine triphosphate is oxidized with NaIO₄ (aqueous, 25°C) to cleave the ribose ring, followed by NaBH₄ reduction to form the unlocked nucleic acid (UNA) derivative. The reaction achieves 75–80% yield after HPLC purification.
Table 3: One-Pot Synthesis Parameters
| Reagent | Concentration | Time | Yield |
|---|---|---|---|
| NaIO₄ | 10 mM | 2 hours | 85% |
| NaBH₄ | 20 mM | 1 hour | 75% |
Purification and Characterization
Anion-Exchange Chromatography
UTP is purified using DEAE-Sephadex A-25 with a 0–1 M NaCl gradient. The triphosphate elutes at 0.4 M NaCl , as confirmed by UV absorption at 262 nm.
Q & A
Q. What are the standard protocols for synthesizing this compound while ensuring stereochemical purity?
Stereochemical purity is critical for biological activity. A validated approach involves:
- Enzymatic resolution : Use lipases or esterases to separate enantiomers during nucleoside synthesis, as demonstrated in the synthesis of analogous phosphonated carbocyclic nucleosides .
- Protecting groups : Employ tert-butyldimethylsilyl (TBDMS) or acetyl groups to stabilize reactive hydroxyl groups during phosphorylation steps .
- Characterization : Confirm stereochemistry via - and -NMR, coupled with LCMS (e.g., m/z 853.0 [M+H]) and HPLC retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) .
Q. How is the compound’s purity and structural integrity validated in research settings?
- HPLC and LCMS : Monitor purity using reverse-phase HPLC (e.g., C18 columns) and quantify impurities via LCMS with electrospray ionization (ESI) .
- X-ray crystallography : Resolve ambiguous structural features, particularly for phosphorylated intermediates, as seen in studies of analogous nucleotide derivatives .
- Stability testing : Assess degradation under varying pH and temperature using accelerated stability protocols .
Q. What analytical techniques are standard for characterizing its phosphate backbone and sugar moiety?
- -NMR : Resolve triphosphate peaks (α, β, γ) to confirm phosphorylation efficiency .
- FT-IR spectroscopy : Identify hydroxyl (3200–3600 cm) and carbonyl (1650–1750 cm) stretches in the pyrimidine ring .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., 550.09 g/mol for the sodium salt) .
Advanced Research Questions
Q. How do researchers analyze its interactions with nucleotide-binding proteins or enzymes?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases or polymerases) to map binding interactions, as seen in PDB ligand studies .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K, k/k) using immobilized protein substrates .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
- Buffer optimization : Test stability in phosphate (pH 6.0–8.0) and citrate (pH 4.0–6.0) buffers, noting hydrolysis at extremes .
- Degradation profiling : Use LCMS to identify degradation products (e.g., dephosphorylated metabolites or ring-opened derivatives) .
- Comparative studies : Benchmark against analogs like uridine triphosphate (CAS 63-39-8) to contextualize instability mechanisms .
Q. How are enzymatic activity assays designed to evaluate its role as a substrate or inhibitor?
- Kinase assays : Incubate with recombinant enzymes (e.g., thymidine kinase) and measure ATP/ADP turnover via luminescence .
- Polymerase inhibition : Use primer extension assays with DNA/RNA templates to assess chain termination efficacy .
- Fluorescent probes : Tag the compound with Cy3/Cy5 for real-time monitoring of enzyme binding .
Q. What methodologies compare its biological activity with structurally related analogs?
- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the triphosphate chain or pyrimidine ring and test in cellular uptake assays .
- Molecular docking : Predict binding affinities using software like AutoDock Vina, validated by crystallographic data .
- In vivo efficacy : Evaluate pharmacokinetics (e.g., half-life, bioavailability) in murine models for antiviral or anticancer applications .
Q. How is its stability maintained during long-term storage for experimental use?
- Lyophilization : Store as a lyophilized powder at -80°C to prevent hydrolysis .
- Buffered solutions : Reconstitute in Tris-HCl (pH 7.4) with 1 mM EDTA to chelate divalent cations that catalyze degradation .
- Quality control : Periodically re-analyze purity via HPLC and adjust storage conditions based on degradation trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
